molecular formula C13H17NO3 B7476267 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide

Cat. No. B7476267
M. Wt: 235.28 g/mol
InChI Key: LUUDPEYIKCYKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide, also known as BMDM, is a chemical compound that has been studied for its potential use in scientific research. BMDM is a derivative of 3,4-methylenedioxyamphetamine (MDA), a psychoactive drug that has been used recreationally. However, BMDM is not intended for human consumption and is only used for research purposes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium ion channels and other cellular processes. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for various cellular processes.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in protecting cells from stress. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the receptor's function. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is that it is not very selective and can bind to other proteins in addition to the sigma-1 receptor. This can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide. One area of research is to further investigate its potential as a tool compound for studying the sigma-1 receptor. Another area of research is to investigate its potential as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide and its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects and may have potential as a treatment for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenylacetone oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with 2-methylpropanoyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been studied for its potential use as a tool compound in scientific research. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)13(15)14-8-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUDPEYIKCYKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide

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